3-(Aminomethyl)-1-benzofuran-2-carboxylic acid

Description

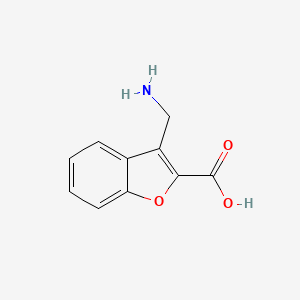

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by an aminomethyl (-CH2NH2) substituent at position 3 and a carboxylic acid (-COOH) group at position 2 of the benzofuran core. The aminomethyl group may enhance solubility and bioavailability compared to non-polar substituents, while the carboxylic acid moiety facilitates interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-(aminomethyl)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H,12,13) |

InChI Key |

DCYDHXWOKVNWDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Perkin Rearrangement

This method utilizes 3-bromocoumarin precursors (1 ) subjected to base-catalyzed rearrangement under microwave irradiation (300W, 79°C, 5 minutes) to yield benzofuran-2-carboxylic acids (2 ) in near-quantitative yields. To introduce the aminomethyl group:

- Step 1 : Bromination of coumarin at C3 using N-bromosuccinimide (NBS) in acetonitrile (80°C, 5 minutes).

- Step 2 : Substitution of the C3 bromine with a cyano group via nucleophilic displacement (e.g., CuCN/DMF, 120°C).

- Step 3 : Reduction of the cyano group to aminomethyl using hydrogenation (H₂/Pd-C) or LiAlH₄.

Key Data :

Cs₂CO₃-Mediated Cyclization

A one-pot cascade reaction at room temperature forms 3-amino-benzofuran intermediates, which are subsequently functionalized:

- Reagents : 2-Hydroxybenzonitrile, 2-bromoacetophenone, Cs₂CO₃ (2.0 equiv), DMF.

- Mechanism : Base-mediated phenoxide formation, nucleophilic attack, and intramolecular cyclization.

- Post-Modification : Reductive amination with formaldehyde (HCHO) and NaBH₃CN converts the amino group to aminomethyl.

C–H Arylation/Transamidation Strategy

This modular approach enables late-stage diversification of benzofuran-2-carboxamides:

- Step 1 : Pd-catalyzed C–H arylation at C3 using 8-aminoquinoline directing groups (Pd(OAc)₂, Ag₂CO₃, 100°C).

- Step 2 : Transamidation with methylamine to install the aminomethyl group.

- Step 3 : Acid hydrolysis of the carboxamide to carboxylic acid (HCl, reflux).

| Stage | Conditions | Yield |

|---|---|---|

| C–H Arylation | Pd(OAc)₂, DMF, 12h | 82–90% |

| Transamidation | Methylamine, 60°C | 76% |

| Hydrolysis | 6M HCl, 80°C | 95% |

Catalyst-Free Alkylation

A solvent-driven method avoids metal catalysts:

- Reaction : 3-Amino-benzofuran-2-carboxylic acid + formaldehyde in DMF, 50°C.

- Mechanism : Nucleophilic addition of the amino group to formaldehyde, followed by reduction.

- Yield : 70% after 4 hours.

Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

While there is no information about the applications of the compound "3-(Aminomethyl)-1-benzofuran-2-carboxylic acid" specifically, the search results do provide information on benzofuran derivatives and related compounds.

Benzofuran Derivatives: Synthesis and Applications

Benzofuran-2-Carboxamides Synthesis:

A synthetic route involving 8-aminoquinoline-directed C–H arylation and transamidation chemistry can be used to synthesize benzofuran-2-carboxamides . Palladium catalysis is used for C–H arylation reactions to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . A one-pot, two-step transamidation procedure achieves directing group cleavage and further diversification of the C3-arylated benzofuran products via N-acyl-Boc-carbamates . This synthetic strategy can generate structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Tsuji–Trost-Type Reactions:

Palladium-catalyzed benzylic-like nucleophilic substitution of benzofuran-2-ylmethyl acetate with N, S, O, and C soft nucleophiles has been investigated . The choice of catalytic system influences the reaction, with Pd2(dba)3/dppf working well with nitrogen-based nucleophiles, and [Pd(h3-C3H5)Cl]2/XPhos being more efficient with sulfur, oxygen, and carbo-nucleophiles . The nucleophilic substitution occurs only on the benzylic position of the h3-(benzofuryl)methyl complex . This protocol is a versatile synthetic tool for preparing 2-substituted benzo[b]furans .

2,3-Dihydro-1-Benzofuran Derivatives:

2,3-dihydro-1-benzofuran derivatives bearing an asymmetric carbon atom behave as potent selective cannabinoid receptor 2 (CB 2) agonists .

Phenylboronate-Functionalized Polymers:

Phenylboronate-functionalized polymers have diagnostic and therapeutic applications . Micelles were prepared through coordination between an anticancer agent, (1,2-diaminocyclohexane)platinum(II) (DACHPt), and the carboxylic groups of PBA end-functionalized poly(ethylene glycol) .

3-phenyl-1-benzothiophene-2-carboxylic acid Derivatives:

3-phenyl-1-benzothiophene-2-carboxylic acid derivatives act as branched-chain alpha keto acid dehydrogenase kinase inhibitors for treating diabetes, kidney diseases, NASH, and heart failure .

Benzofuran-Based Carboxylic Acids

Benzofuran-containing carboxylic acid derivatives 9b, 9e, and 9f acted as submicromolar hCA IX inhibitors with KIs = 0.91, 0.79, and 0.56 μM, respectively .

Isoxazole-4-carboxylic acid

The Suzuki-Miyaura cross-coupling, with benzyl 3-bromobenzofuran-2-ylcarbamate or 2-arylamido-3-bromobenzofurans, revealed an unusual reductive debromination process due to the presence of the2,6-Difluorophenol as a bioisostere of a carboxylic acid .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran ring provides a rigid scaffold that enhances binding affinity. The carboxylic acid group can participate in acid-base interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 3-(aminomethyl)-1-benzofuran-2-carboxylic acid with related compounds:

Key Observations :

- The target compound’s aminomethyl group distinguishes it from analogues with alkyl (e.g., ethyl in ) or sulfonyl (e.g., methanesulfonylmethyl in ) substituents.

- The carboxylic acid at C2 is a common feature in several derivatives, suggesting shared synthetic pathways or biological target interactions .

- Molecular weights range from 178.14 to 254.26, with the sulfonylmethyl derivative () being the heaviest due to the sulfur-containing group.

Antimicrobial and Antitumor Potential

- Substituted benzofurans, such as 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (), exhibit antibacterial and antifungal activities.

- The aminomethyl group in the target compound may mimic γ-amino acids like pregabalin intermediates (), which are anticonvulsants.

Role of Functional Groups

Biological Activity

3-(Aminomethyl)-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a benzofuran moiety, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including multi-drug resistant Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 44 nM | |

| Escherichia coli | 40 µM | |

| Bacillus subtilis | 180 nM |

The above data indicates that the compound exhibits potent antibacterial activity at low concentrations, especially against MRSA, which is crucial in the context of increasing antibiotic resistance.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

The IC50 values suggest that the compound is effective in inhibiting cancer cell proliferation, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Antimicrobial Mechanism : The compound interacts with bacterial cell membranes and inhibits essential cellular processes.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell survival.

Case Studies

- Study on Antibacterial Properties : A study demonstrated that derivatives of benzofuran compounds, including this compound, exhibited enhanced antimicrobial activity when modified with various substituents. The study concluded that structural modifications could lead to improved efficacy against resistant strains .

- Evaluation of Anticancer Effects : In vivo studies on murine models showed that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(aminomethyl)-1-benzofuran-2-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzofuran-2-carboxylic acid scaffolds. Key steps include:

- C–H Arylation : Palladium-catalyzed coupling to introduce substituents at the C3 position (e.g., aminomethyl groups) .

- Functional Group Modifications : Carboxylic acid activation (e.g., esterification) followed by amine coupling via carbodiimide-mediated reactions .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. For example, DMF at 80–100°C is often used for amidation .

Q. How is structural characterization of benzofuran derivatives validated experimentally?

- Methodological Answer : A combination of techniques is used:

- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. Discrepancies between theoretical and experimental chemical shifts may indicate impurities or isomerism .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, as seen in deposited CCDC data (e.g., CCDC 1505246 for related benzofuran derivatives) .

Q. What are the primary biological screening methods for benzofuran-based compounds?

- Methodological Answer : Initial screening often includes:

- In Vitro Assays : Anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC values calculated for potency .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for aminomethyl-substituted benzofuran derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Mixed solvents (e.g., THF/HO) balance reactivity .

- Catalyst Screening : Pd(OAc) with ligands like PPh improves C–H activation efficiency in arylation steps .

- Purification Strategies : Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves closely related isomers .

Q. How to resolve contradictions in spectral data for benzofuran derivatives?

- Case Study : In the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid, discrepancies between experimental and theoretical C NMR shifts (Δδ = 1.5–2.0 ppm) were attributed to:

- Tautomerism : Equilibrium between keto-enol forms in solution .

- Crystallographic Packing Effects : Solid-state vs. solution-phase structural variations .

Q. What structure-activity relationships (SAR) govern the pharmacological activity of aminomethyl-benzofuran derivatives?

- Key Findings :

- Aminomethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibition) .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF) at the C5 position increase metabolic stability but reduce bioavailability .

- Comparative SAR : Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate shows 10-fold higher anticancer activity than non-esterified analogs due to improved cell permeability .

Q. What advanced pharmacological mechanisms are proposed for benzofuran derivatives?

- Mechanistic Insights :

- Apoptosis Induction : Upregulation of caspase-3/7 in cancer cells via mitochondrial pathway modulation .

- Reactive Oxygen Species (ROS) Modulation : Scavenging of free radicals (e.g., superoxide) linked to anti-inflammatory effects in vitro .

- Membrane Disruption : Hydrophobic benzofuran cores interact with bacterial lipid bilayers, as shown in molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.